molecular formula C19H15BrN4O2 B11591643 9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 6131-74-4

9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11591643
CAS No.: 6131-74-4
M. Wt: 411.3 g/mol
InChI Key: UWTNBHSSXNKXNT-UHFFFAOYSA-N
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Description

“9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including bromophenyl, furan, and triazoloquinazolinone moieties, makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazoloquinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a furan derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of efficient catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Including temperature, pressure, and solvent choice.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to phenyl.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Furanones or quinones.

    Reduction products: Phenyl derivatives.

    Substitution products: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” would depend on its specific biological target. Generally, it may involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolinones: Compounds with similar core structures but different substituents.

    Bromophenyl derivatives: Compounds with bromophenyl groups attached to different cores.

    Furan derivatives: Compounds with furan rings attached to various structures.

Uniqueness

“9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

6131-74-4

Molecular Formula

C19H15BrN4O2

Molecular Weight

411.3 g/mol

IUPAC Name

9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H15BrN4O2/c20-12-8-6-11(7-9-12)17-16-13(3-1-4-14(16)25)21-19-22-18(23-24(17)19)15-5-2-10-26-15/h2,5-10,17H,1,3-4H2,(H,21,22,23)

InChI Key

UWTNBHSSXNKXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC=CO4)N2)C5=CC=C(C=C5)Br)C(=O)C1

Origin of Product

United States

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